2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide
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Description
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN3O3S and its molecular weight is 409.44. The purity is usually 95%.
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Biological Activity
The compound 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide is a novel derivative within the thienopyrimidine class, known for its diverse biological activities. This article reviews its biological properties, particularly its anticancer potential, mechanisms of action, and other pharmacological effects based on recent research findings.
- Molecular Formula : C21H16F N3O2S
- Molecular Weight : 393.44 g/mol
- LogP : 4.1411
- Polar Surface Area : 47.983 Ų
Biological Activity Overview
Recent studies have highlighted the compound's promising biological activities, particularly in anticancer applications. The following sections summarize key findings regarding its efficacy against various cancer cell lines and other biological effects.
Anticancer Activity
-
Mechanism of Action :
- The compound exhibits potent inhibition of key signaling pathways involved in cancer progression, particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT pathways. These pathways are crucial for tumor growth and angiogenesis.
- In vitro studies demonstrated that it induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the S phase .
-
In Vitro Efficacy :
- The antiproliferative activity was assessed using MTT assays on various cancer cell lines including HepG2 (liver cancer) and PC-3 (prostate cancer). The compound showed significant cytotoxicity with IC50 values in the low micromolar range (e.g., IC50 = 3.105 μM for HepG2) indicating strong potential as an anticancer agent .
- Comparative studies with established chemotherapeutics like doxorubicin revealed that this compound possesses similar or superior activity against these cell lines.
Additional Biological Activities
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological properties of thienopyrimidine derivatives:
- Study A : Investigated a series of thiophene derivatives, revealing that modifications at the nitrogen position significantly affect anticancer potency and selectivity towards cancer cells over normal cells .
- Study B : Conducted molecular docking studies to elucidate binding affinities to VEGFR-2 and AKT, confirming that the compound fits well within the active sites, suggesting a mechanism for its inhibitory effects on these targets .
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-28-16-4-2-3-15(9-16)24-18(26)10-25-12-23-19-17(11-29-20(19)21(25)27)13-5-7-14(22)8-6-13/h2-9,11-12H,10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJYZRKIYAQTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.